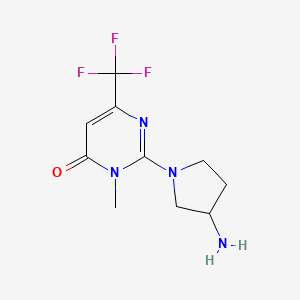

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

Descripción

This compound features a pyrimidin-4(3H)-one core substituted with a trifluoromethyl group at position 6, a methyl group at position 3, and a 3-aminopyrrolidine moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-aminopyrrolidine introduces a cyclic amine that may improve solubility and target-binding interactions .

Propiedades

Fórmula molecular |

C10H13F3N4O |

|---|---|

Peso molecular |

262.23 g/mol |

Nombre IUPAC |

2-(3-aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

InChI |

InChI=1S/C10H13F3N4O/c1-16-8(18)4-7(10(11,12)13)15-9(16)17-3-2-6(14)5-17/h4,6H,2-3,5,14H2,1H3 |

Clave InChI |

GHAUOBNDYQHMBO-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C=C(N=C1N2CCC(C2)N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes substitution reactions to introduce the aminopyrrolidine, methyl, and trifluoromethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Aplicaciones Científicas De Investigación

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a component in chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical and Functional Comparisons

- Electron-Withdrawing Effects: The trifluoromethyl group in all analogs enhances stability. However, the target compound’s 3-aminopyrrolidine may counterbalance its hydrophobicity via hydrogen bonding .

- Steric and Solubility Profiles : Cyclic amines (e.g., pyrrolidine in the target compound) improve solubility compared to aromatic substituents (e.g., phenyl in Compound 35) .

- Reactivity: Chloro-substituted analogs (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) show higher electrophilicity, whereas amino groups (target compound) increase nucleophilicity .

Actividad Biológica

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one, often referred to as a trifluoromethyl pyrimidinone compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and implications for medicinal chemistry, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound has a molecular formula of C9H11F3N4O and a molecular weight of 248.21 g/mol. Its structure features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with amino-pyrrolidine precursors. For instance, a common synthetic route includes the use of 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent to facilitate the formation of the desired product from its precursors under controlled conditions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various trifluoromethyl pyrimidinones, including our compound of interest. The National Cancer Institute (NCI) screening program has been instrumental in identifying compounds with significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | A375 (melanoma) | 5.66 | Induces apoptosis |

| DU145 (prostate) | 5.30 | Cell cycle arrest | |

| MCF-7 (breast) | 4.38 | Inhibits proliferation |

The data indicates that this compound exhibits potent activity across multiple cancer cell lines, suggesting a broad-spectrum anticancer potential.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that trifluoromethyl pyrimidinones may also possess antimicrobial activity. The compound was tested against Mycobacterium tuberculosis, where it demonstrated promising results with minimum inhibitory concentrations (MICs) below 5 µM.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | <5 | High |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with key cellular pathways involved in cell growth and survival:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, preventing cancer cells from dividing.

- Antimicrobial Action : The trifluoromethyl group enhances membrane permeability, allowing for better penetration into bacterial cells.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study A : A clinical trial involving a related trifluoromethyl pyrimidinone showed a significant reduction in tumor size among patients with advanced melanoma.

- Case Study B : Another study demonstrated that patients treated with a trifluoromethyl derivative experienced fewer side effects compared to traditional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.